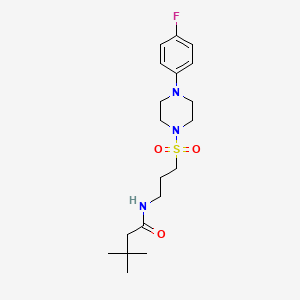

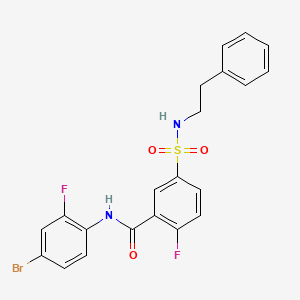

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide is a synthetic compound that has been developed for various scientific research applications. This compound has shown potential in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

科学的研究の応用

Photostability and Photochemical Reactions

Fluoroquinolones undergo specific photochemical reactions in aqueous solutions, leading to low-efficiency substitution reactions and the potential for decarboxylation under certain conditions. Studies on similar compounds indicate that environmental factors such as the presence of sodium sulfite or phosphate can influence these photochemical pathways, impacting their photostability and the conservation of the fluorine atom (Mella, Fasani, & Albini, 2001)[https://consensus.app/papers/photochemistry-1cyclopropyl6fluoro14dihydro4oxo7-mella/471e762cef1954bd9cf5863ec66d7773/?utm_source=chatgpt].

Antimicrobial Activities

A significant body of research has focused on the synthesis and evaluation of fluoroquinolone derivatives for their antimicrobial activities. Novel fluoroquinolones have been synthesized and tested against a range of mycobacterial strains, including Mycobacterium tuberculosis and Mycobacterium smegmatis. These studies identify specific compounds with potent antimycobacterial activity in vitro and in vivo, highlighting the potential of fluoroquinolone derivatives in treating mycobacterial infections (Senthilkumar et al., 2009)[https://consensus.app/papers/activities-novel-fluoroquinolones-senthilkumar/43f113cbf29c5884a67fa955345b53bf/?utm_source=chatgpt].

Synthesis and Structural Studies

The synthesis of fluoroquinolone-based compounds involves complex chemical processes, leading to a variety of derivatives with potential antimicrobial properties. Research in this area has developed methodologies for creating compounds with specific substitutions, aiming to enhance their antimicrobial efficacy. These studies contribute to understanding the structure-activity relationships that govern the antibacterial properties of fluoroquinolone compounds (Patel & Patel, 2010)[https://consensus.app/papers/synthesis-study-fluoroquinolonebased-4thiazolidinones-patel/1e07e8d29c2d56d98b8d03ecf2f923a4/?utm_source=chatgpt].

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide' involves the synthesis of the intermediate compounds, which are then used to synthesize the final compound. The synthesis pathway involves the use of various chemical reactions, including condensation, reduction, and cyclization reactions.", "Starting Materials": [ "2,5-difluoroaniline", "4-chloro-3-fluoroaniline", "acetic anhydride", "sodium acetate", "ethyl cyanoacetate", "sodium ethoxide", "2,4-difluoro-3-nitrobenzaldehyde", "piperidine", "sodium borohydride", "4-chloro-3-fluoro-6-nitroquinoline" ], "Reaction": [ "Step 1: Synthesis of 2,5-difluoro-4-nitroaniline by reacting 2,5-difluoroaniline with 2,4-difluoro-3-nitrobenzaldehyde in the presence of acetic anhydride and sodium acetate.", "Step 2: Reduction of 2,5-difluoro-4-nitroaniline to 2,5-difluoro-4-aminophenol using sodium borohydride.", "Step 3: Synthesis of 1-(3-cyano-6-fluoroquinolin-4-yl)-2,5-difluoro-4-aminophenol by reacting 2,5-difluoro-4-aminophenol with ethyl cyanoacetate in the presence of sodium ethoxide.", "Step 4: Cyclization of 1-(3-cyano-6-fluoroquinolin-4-yl)-2,5-difluoro-4-aminophenol with piperidine to form 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide." ] } | |

CAS番号 |

1226436-88-9 |

製品名 |

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2,5-difluorophenyl)piperidine-4-carboxamide |

分子式 |

C24H19FN4O4S |

分子量 |

478.5 |

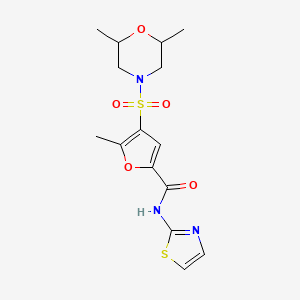

IUPAC名 |

3-(2-fluorophenyl)-1-[[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C24H19FN4O4S/c1-14(2)32-16-9-7-15(8-10-16)22-26-20(33-27-22)13-28-19-11-12-34-21(19)23(30)29(24(28)31)18-6-4-3-5-17(18)25/h3-12,14H,13H2,1-2H3 |

InChIキー |

IPKSHNLWYCCUPA-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazolidine 1,1-dioxide](/img/structure/B2606986.png)

![3-cinnamyl-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2606987.png)

![ethyl 2-[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B2607002.png)

![5-benzyl-3-(4-fluorophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2607004.png)

![methyl 6-chloro-2-(2-((2-fluorophenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2607006.png)

![2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2607008.png)